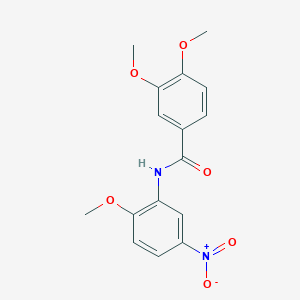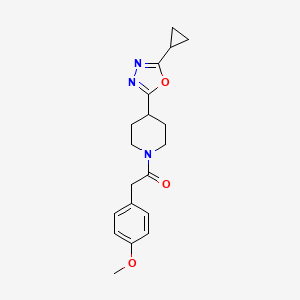
4-ethyl-N-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-propylaniline is a chemical compound with the molecular formula C11H17N . It has a molecular weight of 163.26 . The IUPAC name for this compound is N-(4-ethylphenyl)-N-propylamine .
Molecular Structure Analysis
The InChI code for 4-ethyl-N-propylaniline is 1S/C11H17N/c1-3-9-12-11-7-5-10(4-2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 . This code represents the molecular structure of the compound. Unfortunately, a detailed structural analysis is not available in the search results.
Physical And Chemical Properties Analysis
4-ethyl-N-propylaniline is a liquid at room temperature . Unfortunately, detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysts
N-propylaniline serves as a robust catalyst in organic synthesis. Its nucleophilic properties make it valuable for reactions involving aryl halides, nitroarenes, and Grignard reagents . Researchers often employ it to facilitate C-C bond formation, such as Suzuki-Miyaura cross-coupling reactions.
Electrochemical Sensing
Poly(N-methylaniline), a derivative of N-propylaniline, exhibits biocompatibility and has been explored for glucose sensing applications. Researchers focus on optimizing electrode modifications to enhance electron transfer kinetics and reduce overpotential, thus improving H₂O₂ detection efficiency .
Safety and Hazards
The safety information for 4-ethyl-N-propylaniline includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Eigenschaften
IUPAC Name |
4-ethyl-N-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-9-12-11-7-5-10(4-2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWOIILMBPVCEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2388126.png)

![2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2388129.png)
![1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2388130.png)


![3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2388133.png)
![(2R)-1-[Cyclopropyl-[(2R)-2-hydroxypropyl]amino]propan-2-ol](/img/structure/B2388134.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2388139.png)



![N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388148.png)